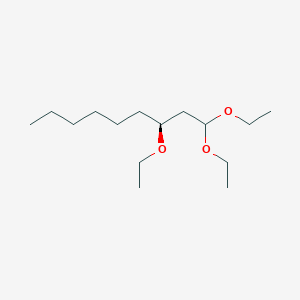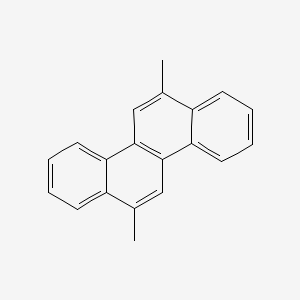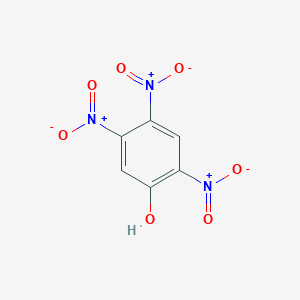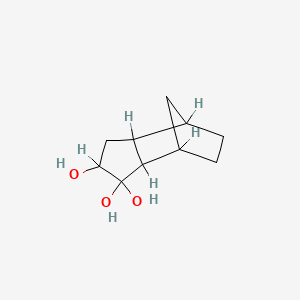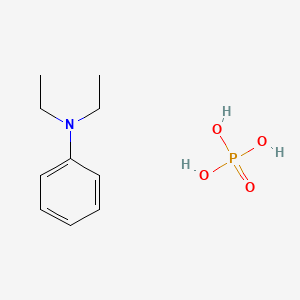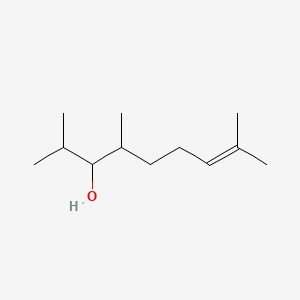
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane is an organotin compound characterized by the presence of a stannane core bonded to tributyl groups and a hexa-2,4-dienoyloxy moiety. Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane typically involves the reaction of tributyltin hydride with hexa-2,4-dienoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or platinum complex, to facilitate the formation of the stannane bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. The use of advanced purification techniques, such as distillation or chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane to lower oxidation states.
Substitution: The tributyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Scientific Research Applications
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(p-tert-butylbenzoyloxy)stannane
- Tributyl(naphthenoyloxy)stannane
- Tributyl(p-dodecylphenylsulphonyl)stannane
- Sodium tributylstannolate
Uniqueness
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane is unique due to its specific hexa-2,4-dienoyloxy moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Properties
CAS No. |
79403-36-4 |
|---|---|
Molecular Formula |
C18H34O2Sn |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
tributylstannyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.3C4H9.Sn/c1-2-3-4-5-6(7)8;3*1-3-4-2;/h2-5H,1H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1/b3-2+,5-4+;;;; |
InChI Key |
GCNHNMQPMBJDHL-SZGMPUKLSA-M |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)/C=C/C=C/C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




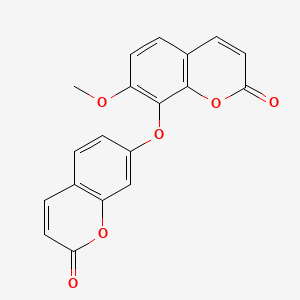
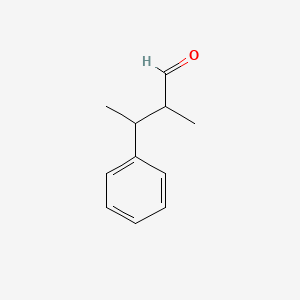
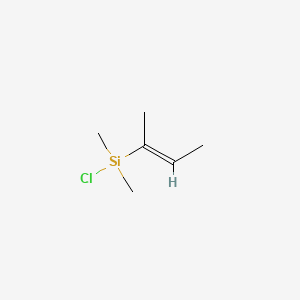
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)
